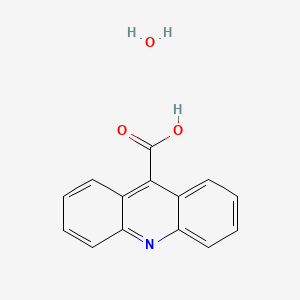

9-Acridinecarboxylic acid hydrate

Description

9-Acridinecarboxylic acid hydrate (CAS 332927-03-4) is a derivative of acridine, characterized by a carboxyl group at the 9-position and a water molecule in its crystalline structure. The anhydrous form (CAS 5336-90-3) has a molecular formula of C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol, while the hydrate form includes additional water content . This compound exhibits a planar aromatic structure, enabling π-stacking interactions with biomolecules like DNA. Its fluorescence properties (emission peaks at 430–480 nm) and pH-dependent behavior make it valuable in molecular biology for DNA staining, intracellular pH imaging, and tracking nucleic acid dynamics . Additionally, it serves as a precursor in synthesizing multifunctional drug candidates, particularly in Alzheimer’s disease (AD) research .

Properties

IUPAC Name |

acridine-9-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2.H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H,16,17);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAZWHSZYVXGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332927-03-4 | |

| Record name | 9-Acridinecarboxylic Acid Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 9-acridinecarboxylic acid hydrate with structurally related acridine derivatives:

Pharmacological and Biochemical Properties

- Enzyme Inhibition: 9-Acridinecarboxylic Acid Derivatives: Compound 3b (cyclopentaquinoline-acridine hybrid) shows potent BuChE inhibition (IC₅₀: 103.73 nM) and selectivity over AChE (IC₅₀: 272.33 nM). The carboxylic acid group enhances binding to enzyme pockets via hydrogen bonding . Tacrine: Despite strong AChE inhibition (IC₅₀: 113–272 nM), its hepatotoxicity limits therapeutic use .

Antioxidant Activity :

- DNA Interaction: 9-Acridinecarboxylic acid hydrate intercalates into DNA, causing fluorescence upon UV exposure. In contrast, 9-aminoacridine binds DNA but lacks pH-sensitive fluorescence .

Physicochemical and Pharmacokinetic Profiles

- pH Sensitivity : 9-Acridinecarboxylic acid hydrate exists in zwitterionic (acidic pH) and anionic (alkaline pH) forms, enabling ratiometric pH sensing in cells .

Key Research Findings

Drug Development: Cyclopentaquinoline-acridine hybrids (e.g., 3b) demonstrate dual cholinesterase inhibition and antioxidant activity, outperforming tacrine in safety and efficacy .

Oxidation Pathways : 9-Acridinecarboxylic acid (TP224) forms via oxidation of 9-acridinecarboxaldehyde (TP208), highlighting its role in environmental and metabolic degradation studies .

Fluorescence Applications : The compound’s pH-dependent fluorescence lifetime (2.1 ns at pH 5 vs. 6.6 ns at pH 8) facilitates real-time intracellular imaging without photobleaching .

Q & A

Q. What are the recommended methods for synthesizing 9-acridinecarboxylic acid hydrate, and how can purity be validated?

Synthesis typically involves oxidation of 9-acridinecarboxaldehyde under controlled conditions (e.g., ozonation or hydroxyl radical-mediated reactions). Post-synthesis, purity validation requires:

Q. What safety protocols are critical for handling 9-acridinecarboxylic acid hydrate in laboratory settings?

- Engineering controls : Use fume hoods to minimize inhalation risks and install safety showers/eye wash stations .

- Personal protective equipment (PPE) : Nitrile gloves (tested for chemical permeation), lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particles are generated .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrate decomposition .

Q. How is 9-acridinecarboxylic acid hydrate utilized in chemiluminescence applications?

The compound serves as a precursor for synthesizing acridinium esters, which are critical in chemiluminescent immunoassays (CLIA):

- Activation : React with NHS esters (e.g., ME-DMAE-NHS) to form stable conjugates with antibodies or probes.

- Optimization : Adjust pH (6.5–7.5) and use enhancers (e.g., CTAC) to maximize light emission efficiency .

Advanced Research Questions

Q. How do reaction conditions influence the stability of 9-acridinecarboxylic acid hydrate in aqueous solutions?

- pH-dependent degradation : Under acidic conditions (pH < 3), the carboxylic acid group protonates, increasing solubility but accelerating decarboxylation to acridine. At pH > 8, hydroxide ions may hydrolyze the acridine ring .

- Temperature effects : Above 40°C, hydrate water loss occurs, altering reactivity. Use thermogravimetric analysis (TGA) to quantify decomposition thresholds .

Q. What analytical techniques resolve contradictions in reported synthesis yields?

Discrepancies in yields (e.g., 70–90% in literature) arise from:

Q. What role does 9-acridinecarboxylic acid play in oxidative degradation pathways of pharmaceuticals?

In advanced oxidation processes (AOPs):

- Mechanistic studies : Use radical quenchers (e.g., tert-butanol) to distinguish between hydroxyl radical (•OH) and ozone-mediated pathways.

- By-product identification : Acridine and acridone are common degradation products; track via GC-MS or NMR .

Q. How can computational modeling predict the reactivity of 9-acridinecarboxylic acid derivatives?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups) with biological activity (e.g., CYP450 inhibition) .

Methodological Challenges and Solutions

Q. Addressing discrepancies in reported melting points (e.g., 168°C vs. undefined values)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.